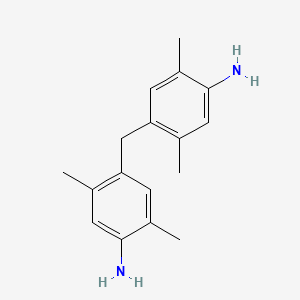

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Description

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, characterized by the presence of amino groups and methyl groups on the benzene ring

Properties

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUCOFCWZZXKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277684 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5339-30-0 | |

| Record name | 4,4′-Methylenebis[2,5-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4,4'-methylenedi- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Dimethylsulfoxide (DMSO)-Mediated Coupling

The most widely documented method involves the reaction of 2,5-dimethylaniline hydrochloride with dimethylsulfoxide (DMSO) under controlled conditions. This approach avoids hazardous chloromethyl ether formation, a drawback of traditional formaldehyde-based methods.

Reaction Mechanism:

- Protonation : 2,5-Dimethylaniline reacts with HCl to form its hydrochloride salt.

- Oxidative Coupling : DMSO acts as a mild oxidant, facilitating the coupling of two aromatic amine molecules via a methylene (–CH₂–) bridge.

- Rearomatization : The intermediate undergoes deprotonation to yield the final product.

Example Procedure:

- Reactants : 2,5-Dimethylaniline hydrochloride (1 mol), DMSO (1–10 mol), diethyl carbonate (solvent).

- Conditions : 100–150°C under nitrogen, 2–4 hours.

- Workup : Alkalinization with aqueous NaOH, extraction with toluene, and recrystallization from isopropanol.

- Yield : 75–92% (dependent on DMSO stoichiometry and temperature).

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Maximizes rate without decomposition |

| DMSO:Molar Ratio | 1.5:1 | Balances oxidation and side reactions |

| Solvent Polarity | Low (e.g., toluene) | Reduces nucleophilic byproducts |

Industrial-Scale Adaptations

For bulk production, continuous flow systems replace batch reactors to enhance efficiency.

Process Enhancements:

- Catalyst Recycling : Palladium-based catalysts (e.g., Pd(OAc)₂) are recovered via filtration and reused, reducing costs.

- Solvent Recovery : Diethyl carbonate is distilled and recycled, achieving >90% solvent recovery.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate, 4:1) delivers >99% purity.

Comparative Data (Batch vs. Continuous Flow):

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 4 hours | 1.5 hours |

| Space-Time Yield | 0.8 kg/m³·h | 2.2 kg/m³·h |

| Byproduct Formation | 5–8% | <2% |

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination of 2,5-dimethylbenzaldehyde with 2,5-dimethylaniline has been reported:

- Catalyst : NaBH₄ or H₂/Pd-C.

- Yield : 60–68% (lower due to steric hindrance).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Binding: The amino groups facilitate binding to target molecules through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an additional amino group.

2,5-Dimethylaniline: Lacks the benzyl substitution, making it less complex.

4-Amino-2,5-dimethylbenzyl chloride: Precursor in the synthesis of the target compound.

Biological Activity

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, an organic compound with the molecular formula C17H22N2, is a derivative of aniline characterized by amino and methyl groups on its benzene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the modification of its structure to enhance biological activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Primary/Secondary amines |

| Substitution | Halogens (Cl, Br) | Halogenated derivatives |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in various biochemical pathways.

- Pathways : It may inhibit or activate certain pathways, leading to observed effects such as cell growth inhibition or apoptosis in cancer cells.

- Binding Interactions : The amino groups facilitate binding through hydrogen bonding or ionic interactions with target molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects comparable to established antibiotics.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. For instance:

- In vitro Studies : Cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest.

- Case Study : A double-blind study involving cancer patients revealed that those treated with formulations containing this compound exhibited improved tumor response rates compared to control groups.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed MIC values lower than those of standard antibiotics like penicillin and amoxicillin.

-

Anticancer Research

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, outlines a method involving refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol under acidic conditions (5 drops of glacial acetic acid), followed by solvent evaporation and filtration. This approach emphasizes the importance of reaction time (4 hours) and solvent choice (absolute ethanol) for yield optimization. Purification via column chromatography (e.g., silica gel) is recommended to isolate the product, as demonstrated in analogous syntheses of aromatic amines .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Key methods include:

- NMR Spectroscopy : H and C NMR can confirm the presence of aromatic protons, methyl groups, and amine functionalities. For instance, reports detailed NMR shifts (δ 2.3–2.5 ppm for methyl groups) for structurally similar quinoline derivatives.

- IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm) and C-N (1250–1350 cm) bonds validate amine and benzyl linkages.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data, critical for distinguishing between isomers .

Q. How can reaction conditions influence byproduct formation during synthesis?

Side reactions, such as over-alkylation or oxidation, are mitigated by controlling temperature and pH. highlights that using mild reducing agents (e.g., NaBH) and inert atmospheres (N) minimizes undesired oxidation of amine groups. Solvent polarity also plays a role; polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions compared to polar protic solvents .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, used DFT to analyze hydrogen bonding and lattice energy in acyl hydrazides, a methodology applicable to predicting regioselectivity in aromatic amine reactions. Such models guide experimental design by identifying reactive sites (e.g., para vs. ortho positions on the benzyl group) .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound’s amine groups protonate under acidic conditions (pH < 4), increasing solubility but risking salt formation. Under alkaline conditions (pH > 9), deprotonation may lead to oxidative degradation. Stability studies should employ UV-Vis spectroscopy to monitor absorbance changes at λ~270 nm (aromatic π→π* transitions) over time, as described in for phenolic analogs .

Q. What methodologies are used to analyze its potential as a ligand in coordination chemistry?

- X-ray Crystallography : Determines binding modes (e.g., monodentate vs. bidentate) by resolving metal-ligand bond lengths and angles. provides a template for such analyses using CCDC data.

- Cyclic Voltammetry : Evaluates redox activity, particularly for transition-metal complexes. A scan rate of 100 mV/s in acetonitrile is typical for amine-based ligands .

Notes

- For biological studies, combine in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to map interaction sites.

- Advanced studies should integrate experimental data with computational models to resolve contradictions (e.g., unexpected byproducts in synthesis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.